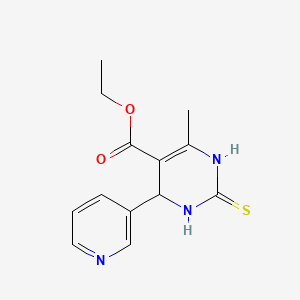

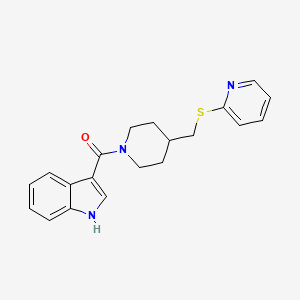

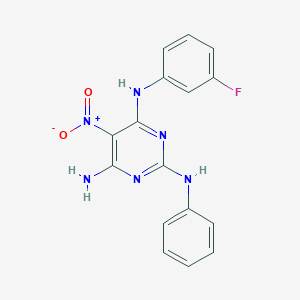

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. It includes several biologically significant substances such as caffeine, theobromine, and the nucleotides of DNA and RNA. The specific compound mentioned has a complex structure with multiple substituents that could potentially impart a variety of biological activities.

Synthesis Analysis

The synthesis of related purine derivatives has been described in the literature. For instance, the preparation of 7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones was achieved by intramolecular alkylation of certain mesyloxyethyl-purine-diones . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the purine ring to match the desired structure.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of alkylamino and hydroxypropyl groups, as seen in some cardiovascular-active purine compounds, suggests that the substituents on the purine ring can significantly affect the compound's interaction with biological targets . The methoxyphenoxy and pentylamino groups in the compound of interest are likely to influence its binding properties and overall activity.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, which can be used to further modify their structure or to understand their reactivity. For example, reactions with phosphines have been shown to yield N-substituted amino derivatives and phosphinates . Such reactions could be relevant for the functionalization of the compound or for the synthesis of related compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The specific substituents and functional groups present in the compound can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). While the papers provided do not directly discuss the physical and chemical properties of the exact compound , they do provide insight into the properties of structurally related compounds, which can be informative .

科学的研究の応用

Cardiovascular Activity

Studies on derivatives of purine dione have explored their cardiovascular activities. For example, synthesis and testing of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed strong prophylactic antiarrhythmic activity and hypotensive activity. These compounds displayed weak affinity for alpha(1)- and alpha(2)-adrenoreceptors, indicating potential applications in cardiovascular research (Chłoń-Rzepa et al., 2004).

Analgesic Activity

Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has shown significant analgesic and anti-inflammatory effects. Some compounds were found to be more active than reference drugs, suggesting their utility as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Bioremediation Applications

A study on the possible role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system highlighted the potential of enzymes in degrading environmental pollutants. This research indicates the application of purine derivatives in environmental science and pollution control (Chhaya & Gupte, 2013).

Synthesis and Chemical Properties

Research on the synthesis and reactions of similar compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, explores the chemical properties and reactions of these derivatives. These studies contribute to the broader understanding of the synthesis and potential chemical applications of purine derivatives (Pimenova et al., 2003).

特性

IUPAC Name |

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(pentylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O5/c1-4-5-6-11-22-20-23-18-17(19(28)24-21(29)25(18)2)26(20)12-14(27)13-31-16-9-7-15(30-3)8-10-16/h7-10,14,27H,4-6,11-13H2,1-3H3,(H,22,23)(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLSRVKWTVAMDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)

![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)

![Tert-butyl exo-6-(3-methoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2511003.png)

![2-(2-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2511006.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide](/img/structure/B2511011.png)